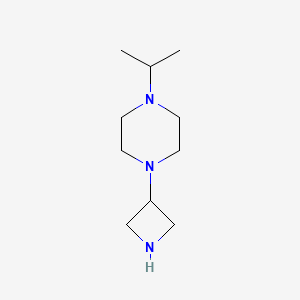
1-(Azetidin-3-yl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4-isopropylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-isopropylpiperazine can be achieved through various methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines. Another method involves aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azetidin-3-yl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-4-isopropylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a pharmacophore in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Piperazine: A six-membered ring containing two nitrogen atoms.
Pyrrolidine: A five-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
1-(Azetidin-3-yl)-4-isopropylpiperazine is unique due to its combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H21N3 |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C10H21N3/c1-9(2)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,3-8H2,1-2H3 |
Clé InChI |
AXSNQRWKCSOONU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)



![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

